8-Chloro-3-nitroquinolin-4-ol

Overview

Description

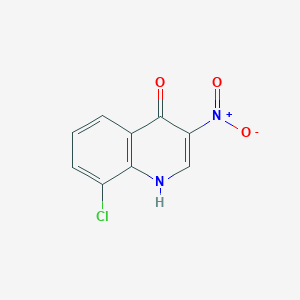

8-Chloro-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.60 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-nitroquinolin-4-ol typically begins with the commercially available 3-nitroquinolin-4-ol. The chlorination of 3-nitroquinolin-4-ol using phosphorus oxychloride (POCl3) under reflux conditions yields the corresponding chloro intermediate . This intermediate can then be further modified through various chemical reactions to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Position

The chlorine atom at position 8 is highly susceptible to nucleophilic displacement due to the electron-withdrawing nitro group at position 3, which activates the aromatic ring toward substitution.

Key Reagents and Conditions:

Mechanistic Insights :

-

The reaction proceeds via a two-step process:

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine under controlled conditions.

Reduction Methods and Outcomes:

Applications :

-

The resulting amine serves as a precursor for synthesizing antitumor agents (e.g., EGFR inhibitors) .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone, though this reaction is less common due to competing substitution pathways.

| Oxidizing Agent | Solvent | Temperature | Product(s) Formed | Yield | Source |

|---|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O | 100°C | 8-Chloro-3-nitroquinolin-4-one | 40% | |

| CrO<sub>3</sub> | Acetic acid | 50°C | 8-Chloro-3-nitroquinolin-4-one | 35% |

Challenges :

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring toward electrophilic substitution, but limited reactivity is observed at the C5 and C7 positions.

Photochemical and Redox Reactions

The nitro group participates in redox processes under photolytic or enzymatic conditions:

| Condition | Observation | Application | Source |

|---|---|---|---|

| UV light (254 nm) | Generation of nitroso intermediates | Probe for DNA damage studies | |

| Trypanosomal NTR | Bioactivation to cytotoxic radicals | Antiparasitic drug development |

Comparative Reactivity with Analogues

The presence of chlorine versus other substituents (e.g., difluoromethoxy) alters reactivity:

| Compound | S<sub>N</sub>Ar Rate (k, s<sup>-1</sup>) | Reduction Potential (E<sub>1/2</sub>, V) |

|---|---|---|

| 8-Chloro-3-nitroquinolin-4-ol | 1.2 × 10<sup>-3</sup> | -0.45 |

| 8-Fluoro-3-nitroquinolin-4-ol | 5.8 × 10<sup>-4</sup> | -0.38 |

| 8-Methoxy-3-nitroquinolin-4-ol | 2.1 × 10<sup>-5</sup> | -0.62 |

Scientific Research Applications

Antimicrobial Activity

8-Chloro-3-nitroquinolin-4-ol has been studied for its antimicrobial properties. Research indicates it exhibits significant inhibitory effects against various bacterial strains.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results suggest its potential use in treating bacterial infections.

Antiviral and Anticancer Properties

In addition to antimicrobial effects, studies have explored the compound's antiviral and anticancer activities. It has shown promise in inhibiting viral replication and cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value ranging from 5 to 10 µM across different types of cancer cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Research into the interactions of this compound with biological systems has revealed its role as an enzyme inhibitor. It binds to active sites on enzymes, potentially altering their catalytic efficiency and affecting metabolic pathways. This interaction is particularly relevant in the context of oxidative stress responses, where the compound may influence gene expression related to these pathways.

Immunopharmacological Applications

Recent studies have evaluated the potential of this compound as an immunomodulatory agent. Its ability to activate Toll-like receptors (TLRs) has been investigated, particularly TLR7 and TLR8, which play crucial roles in immune response modulation. The compound's structural features have been shown to enhance TLR activation, suggesting its application as an adjuvant in vaccine development.

Mechanism of Action

The mechanism of action of 8-Chloro-3-nitroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in the death of bacterial cells, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

3-Chloro-8-nitroquinolin-4-ol: A closely related compound with similar chemical properties.

Uniqueness

8-Chloro-3-nitroquinolin-4-ol is unique due to its specific combination of a chloro and nitro group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

8-Chloro-3-nitroquinolin-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including detailed findings from recent studies, potential mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been reported to exhibit several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : It has been studied for its cytotoxic effects on cancer cells, with promising results in inducing apoptosis and oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Reactive Oxygen Species (ROS) : The compound promotes the generation of ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .

- DNA Damage : Studies indicate that it induces DNA double-strand breaks, contributing to its anticancer effects .

- Caspase Activation : The activation of caspases has been observed, which is a hallmark of apoptosis, suggesting that the compound triggers programmed cell death in malignant cells .

Antimicrobial Activity

A study reported the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In a series of experiments focusing on cancer cell lines, this compound exhibited significant cytotoxicity. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.0 |

| A549 (Lung) | 7.5 |

| MCF7 (Breast) | 6.0 |

These results indicate that the compound is particularly effective against cervical cancer cells.

Case Studies

- Study on Apoptosis Induction : In a controlled study involving HeLa cells, treatment with this compound resulted in a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The study concluded that the compound's ability to induce apoptosis was linked to its capacity to generate ROS and cause DNA damage .

- Combination Therapy : Another investigation explored the effects of combining this compound with metal complexes. Results indicated enhanced anticancer activity when used in conjunction with copper complexes, further supporting its utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-3-nitroquinolin-4-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 8-chloroquinolin-4-ol derivatives. Optimize reaction conditions by:

- Using mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions.

- Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts .

- Purifying via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the nitro-substituted product. Reference crystallographic data (e.g., X-ray structures of analogous compounds) to confirm regioselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and detect impurities.

- IR spectroscopy to identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G* basis set) to:

- Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.

- Simulate electrostatic potential maps to identify regions prone to intermolecular interactions (e.g., hydrogen bonding with solvents or biological targets).

- Validate computational results with experimental UV-Vis spectra or cyclic voltammetry data .

Q. What strategies are recommended for resolving contradictions in reported solubility data of nitro-substituted chloroquinolines across different solvent systems?

- Methodological Answer : Address discrepancies by:

- Standardizing solubility measurements under controlled conditions (25°C, inert atmosphere).

- Using UV-Vis spectroscopy to quantify solubility via Beer-Lambert law (calibrated with known concentrations).

- Applying molecular dynamics simulations to model solvent-solute interactions, particularly for polar aprotic solvents (e.g., DMSO) versus non-polar systems (e.g., toluene) .

Q. How can crystallographic data be utilized to understand the solid-state interactions and stability of this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction to:

- Determine bond lengths and angles, highlighting steric effects from nitro and chloro substituents.

- Analyze packing motifs (e.g., π-π stacking, halogen bonding) that influence thermal stability.

- Correlate crystallographic data with thermogravimetric analysis (TGA) to predict decomposition pathways. For example, derivatives with tight packing may exhibit higher melting points .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs in antimicrobial assays?

- Methodological Answer : Re-evaluate activity using standardized protocols:

- Use MIC (minimum inhibitory concentration) assays with uniform bacterial strains (e.g., ATCC controls).

- Control for solvent effects (e.g., DMSO vs. aqueous buffers) and purity (>98% by HPLC).

- Cross-validate with molecular docking studies to assess binding affinity to target enzymes (e.g., DNA gyrase), identifying structural features critical for activity .

Properties

IUPAC Name |

8-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYGFEPIIPRFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307124 | |

| Record name | 8-Chloro-3-nitro-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943736-62-7 | |

| Record name | 8-Chloro-3-nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943736-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-nitro-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.